REACTION_SMILES
|
[CH2:41]1[O:42][CH2:43][CH2:44][CH2:45]1.[CH2:47]1[O:48][CH2:49][CH2:50][CH2:51]1.[Cl:9][c:10]1[c:11]([C:12](=[O:13])[NH:14][CH:15]([CH2:16][c:17]2[cH:18][cH:19][c:20](-[c:23]3[c:24]([O:31][CH3:32])[cH:25][cH:26][cH:27][c:28]3[O:29][CH3:30])[cH:21][cH:22]2)[C:33]([Cl:34])=[O:35])[c:36]([Cl:40])[cH:37][cH:38][cH:39]1.[ClH:8].[NH2:6][OH:7].[Na+:5].[O-:1][C:2](=[O:3])[OH:4].[OH2:46]>>[NH-:6][OH:7].[O:1]=[C:2]([OH:4])[CH:15]([NH:14][C:12]([c:11]1[c:10]([Cl:9])[cH:39][cH:38][cH:37][c:36]1[Cl:40])=[O:13])[CH2:16][c:17]1[cH:18][cH:19][c:20](-[c:23]2[c:24]([O:31][CH3:32])[cH:25][cH:26][cH:27][c:28]2[O:29][CH3:30])[cH:21][cH:22]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
COc1cccc(OC)c1-c1ccc(CC(NC(=O)c2c(Cl)cccc2Cl)C(=O)Cl)cc1
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cccc(OC)c1-c1ccc(CC(NC(=O)c2c(Cl)cccc2Cl)C(=O)Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
[NH-]O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc(OC)c1-c1ccc(CC(NC(=O)c2c(Cl)cccc2Cl)C(=O)O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:41]1[O:42][CH2:43][CH2:44][CH2:45]1.[CH2:47]1[O:48][CH2:49][CH2:50][CH2:51]1.[Cl:9][c:10]1[c:11]([C:12](=[O:13])[NH:14][CH:15]([CH2:16][c:17]2[cH:18][cH:19][c:20](-[c:23]3[c:24]([O:31][CH3:32])[cH:25][cH:26][cH:27][c:28]3[O:29][CH3:30])[cH:21][cH:22]2)[C:33]([Cl:34])=[O:35])[c:36]([Cl:40])[cH:37][cH:38][cH:39]1.[ClH:8].[NH2:6][OH:7].[Na+:5].[O-:1][C:2](=[O:3])[OH:4].[OH2:46]>>[NH-:6][OH:7].[O:1]=[C:2]([OH:4])[CH:15]([NH:14][C:12]([c:11]1[c:10]([Cl:9])[cH:39][cH:38][cH:37][c:36]1[Cl:40])=[O:13])[CH2:16][c:17]1[cH:18][cH:19][c:20](-[c:23]2[c:24]([O:31][CH3:32])[cH:25][cH:26][cH:27][c:28]2[O:29][CH3:30])[cH:21][cH:22]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
COc1cccc(OC)c1-c1ccc(CC(NC(=O)c2c(Cl)cccc2Cl)C(=O)Cl)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cccc(OC)c1-c1ccc(CC(NC(=O)c2c(Cl)cccc2Cl)C(=O)Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
[NH-]O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc(OC)c1-c1ccc(CC(NC(=O)c2c(Cl)cccc2Cl)C(=O)O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |